molecular formula C16H15ClO3 B1595606 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde CAS No. 384857-22-1

4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde

Cat. No. B1595606
CAS RN: 384857-22-1
M. Wt: 290.74 g/mol
InChI Key: JFXPCJXNQRPGSI-UHFFFAOYSA-N
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Description

The compound “4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde” is a chemical compound with the molecular formula C16H15ClO3 . It has a molecular weight of 290.75 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H15ClO3/c1-2-19-16-9-12(10-18)6-7-15(16)20-11-13-4-3-5-14(17)8-13/h3-10H,2,11H2,1H3 . This indicates that the compound has a benzaldehyde core with an ethoxy group at the 3-position and a chlorobenzyl group attached via an ether linkage at the 4-position .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 290.75 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Synthesis of CCR5 Antagonists

Several studies have focused on the synthesis of novel CCR5 antagonists using derivatives of 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde. These compounds have potential implications in medicinal chemistry, particularly in targeting CCR5, a known chemokine receptor involved in various diseases.

  • Bi (2015) discusses the synthesis of a non-peptide CCR5 antagonist using a complex multi-step reaction involving 4-bromo-2-(bromomethyl)-1-[(4-chlorobenzyl)oxy]benzene (Bi, 2015).
  • Similarly, Cheng De-ju (2014) and Bi (2014) describe the preparation of novel CCR5 antagonists with detailed structural characterizations, suggesting their importance in further drug development (Cheng De-ju, 2014); (Bi, 2014).

Anticancer Activity

Research has also explored the anticancer properties of derivatives of this compound. For instance:

  • Lin et al. (2005) investigated benzyloxybenzaldehyde derivatives, including compounds structurally related to 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde, for their anticancer activity against HL-60 cells. They established preliminary structure-activity relationships, noting that certain derivatives exhibited significant activity at low concentrations (Lin et al., 2005).

Photocatalytic Oxidation

The compound and its derivatives have been used in photocatalytic studies:

  • Higashimoto et al. (2009) reported the photocatalytic oxidation of benzyl alcohol and its derivatives, including compounds similar to 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde, into corresponding aldehydes. This study highlights the potential application in green chemistry and environmental remediation (Higashimoto et al., 2009).

Safety And Hazards

The compound is intended for R&D use only and is not recommended for medicinal, household, or other uses . In case of accidental release, it’s advised to avoid dust formation, breathing mist, gas, or vapors, and to use personal protective equipment .

properties

IUPAC Name

4-[(3-chlorophenyl)methoxy]-3-ethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-2-19-16-9-12(10-18)6-7-15(16)20-11-13-4-3-5-14(17)8-13/h3-10H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXPCJXNQRPGSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342303
Record name 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde

CAS RN

384857-22-1
Record name 4-[(3-Chlorophenyl)methoxy]-3-ethoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=384857-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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